

Application Note: Quantification of Osimertinib in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Dosimertinib*

Cat. No.: *B10856489*

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Introduction

Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Therapeutic drug monitoring (TDM) of osimertinib is crucial to ensure optimal drug exposure, maximizing efficacy while minimizing toxicity.[1][2] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of osimertinib in human plasma. The method is suitable for pharmacokinetic studies and routine clinical TDM.

Principle

This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM).

Experimental Protocols

1. Materials and Reagents

- Osimertinib reference standard (purity $\geq 99.5\%$)
- Internal Standard (IS), e.g., Propranolol, Pazopanib, or Osimertinib-d3

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human plasma (K2EDTA)

2. Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve osimertinib and the internal standard in methanol or dimethyl sulfoxide (DMSO) to prepare individual stock solutions of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the osimertinib stock solution with a mixture of acetonitrile and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.[\[3\]](#)
- Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of, for example, 100 ng/mL.

3. Sample Preparation

The protein precipitation method is a simple and efficient technique for extracting osimertinib from plasma.[\[4\]](#)[\[5\]](#)

- Allow plasma samples to thaw at room temperature.
- To 100 μ L of plasma in a microcentrifuge tube, add 20 μ L of the internal standard working solution.
- Add 300 μ L of cold acetonitrile to precipitate plasma proteins.[\[6\]](#)
- Vortex the mixture for 1 minute.

- Centrifuge at 12,000-14,000 rpm for 10 minutes at 4°C.[5][6]
- Transfer the supernatant to a clean tube or a 96-well plate.
- Inject an aliquot (e.g., 5-20 µL) into the LC-MS/MS system.[4][5]

4. LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography (LC) System:

Parameter	Condition
Column	C18 column (e.g., Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm or similar)[4]
Mobile Phase A	0.1% Formic acid in water or 10 mM Ammonium formate with 0.1% formic acid[5]
Mobile Phase B	Acetonitrile with 0.1% formic acid[2][6]
Flow Rate	0.2 - 0.5 mL/min[5][6]
Column Temperature	40°C[4][5]
Injection Volume	5 - 20 µL[4][5]
Gradient Elution	A typical gradient starts with a low percentage of mobile phase B, which is then ramped up to elute the analyte and IS, followed by re-equilibration.

Mass Spectrometry (MS) System:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive ^[4]
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	500°C ^[5]
Ion Spray Voltage	4500 V ^[5]
MRM Transitions	See Table 1

Table 1: Exemplary MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Osimertinib	500.3	72.1
Osimertinib Metabolite (AZ5104)	486.3	72.1
Osimertinib Metabolite (AZ7550)	484.3	412.2
Propranolol (IS)	260.2	116.1
Pazopanib (IS)	438.2	357.1
Osimertinib-d3 (IS)	503.3	72.1

Note: The specific precursor and product ions should be optimized for the instrument in use.

Method Validation Summary

The described method has been validated according to regulatory guidelines (e.g., FDA and EMA).^[5] A summary of the typical validation parameters is presented below.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r^2)	LLOQ (ng/mL)
Osimertinib	1 - 500	> 0.99	1

The linear range can vary depending on the specific method and instrumentation. Some methods report ranges from 1.25 to 300 ng/mL or 5 to 500 ng/mL.[4][6]

Table 3: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%Bias)
Low	3	< 15%	< 15%	± 15%
Medium	30	< 15%	< 15%	± 15%
High	240	< 15%	< 15%	± 15%

Precision and accuracy are generally within ±15% for QC samples and ±20% for the LLOQ.[5]

Table 4: Recovery and Matrix Effect

Analyte	Recovery (%)	Matrix Effect (%)
Osimertinib	85 - 115%	85 - 115%

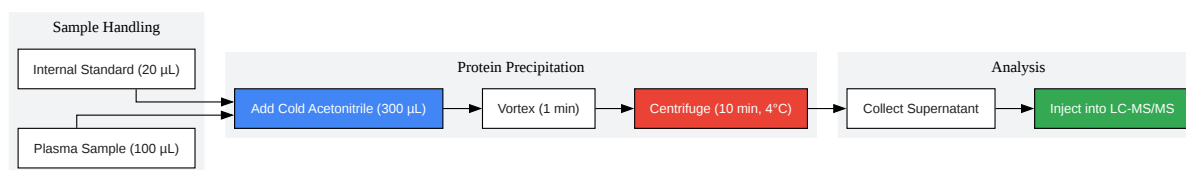
Recovery and matrix effect should be consistent and reproducible across different lots of plasma.

Table 5: Stability

Condition	Duration	Stability
Room Temperature	6 hours	Stable[7]
Freeze-Thaw Cycles	3 cycles	Stable[8]
Long-term (-80°C)	30 days	Stable[7]

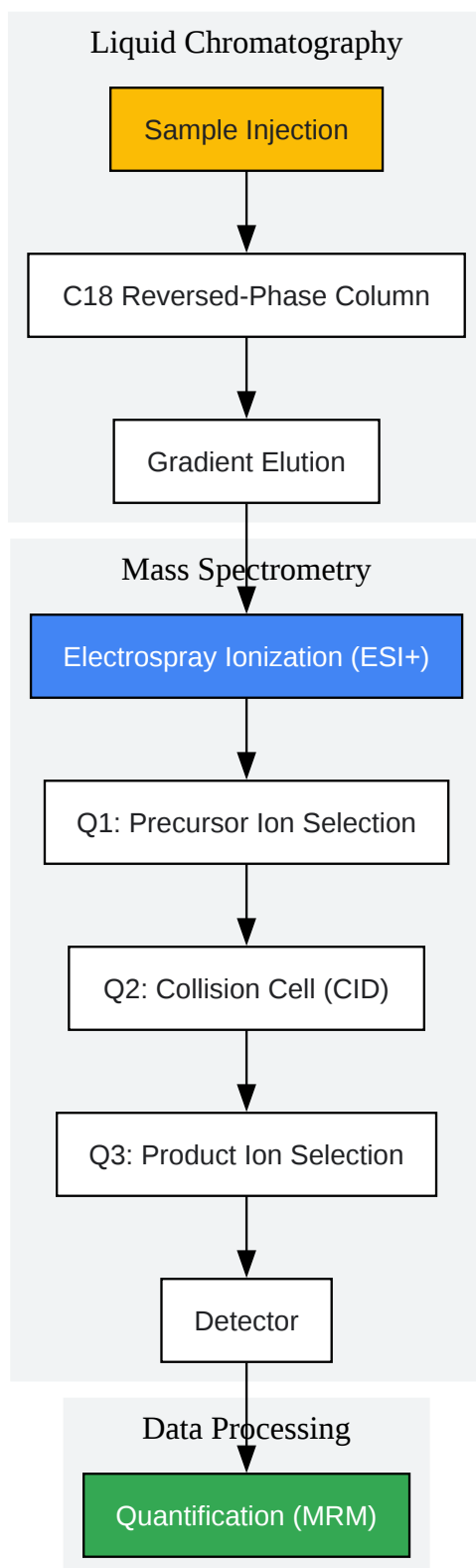
Osimertinib has shown some instability in plasma at room temperature over extended periods, so prompt processing or freezing of samples is recommended.[9]

Visualizations



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Caption: Sample preparation workflow.



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Caption: LC-MS/MS analysis workflow.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of osimertinib in human plasma. The simple protein precipitation sample preparation and rapid chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. This method can be a valuable tool for therapeutic drug monitoring and pharmacokinetic studies of osimertinib.

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